molecular formula C12H24O3 B3279968 7-Hydroxydodecanoic acid CAS No. 70393-62-3

7-Hydroxydodecanoic acid

Cat. No.: B3279968
CAS No.: 70393-62-3
M. Wt: 216.32 g/mol
InChI Key: BNWKMHUFFKDAMV-UHFFFAOYSA-N
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Description

7-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with a 12-carbon backbone. This compound is notable for its hydroxyl group located at the seventh carbon position. It is a versatile building block used in various industrial applications, including the production of adhesives, lubricants, and cosmetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxydodecanoic acid can be synthesized through enzymatic biotransformation. One method involves the use of cytochrome P450 monooxygenase from Limnobacter species. This enzyme catalyzes the hydroxylation of dodecanoic acid to produce this compound . The reaction conditions typically include the presence of putidaredoxin and putidaredoxin reductase from Pseudomonas putida, which are essential for electron transfer during the hydroxylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using whole-cell biotransformations. This involves the use of engineered Escherichia coli strains that express the necessary enzymes for the hydroxylation process. The reaction is optimized by using solid-state powdered substrates instead of substrates dissolved in dimethyl sulfoxide, significantly enhancing the overall reaction yield .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxydodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Produces 7-ketododecanoic acid or dodecanedioic acid.

    Reduction: Produces 7-hydroxydodecanol.

    Substitution: Produces various substituted dodecanoic acids depending on the reagent used.

Scientific Research Applications

7-Hydroxydodecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxydodecanoic acid involves its interaction with specific enzymes and metabolic pathways. For instance, it acts as a substrate for cytochrome P450 monooxygenases, which catalyze its hydroxylation. The hydroxylation process involves the transfer of electrons from putidaredoxin and putidaredoxin reductase to the cytochrome P450 enzyme, facilitating the incorporation of an oxygen atom into the dodecanoic acid molecule .

Comparison with Similar Compounds

    10-Hydroxydecanoic acid: A medium-chain hydroxy fatty acid with a 10-carbon backbone.

    12-Hydroxydodecanoic acid: Another medium-chain hydroxy fatty acid with a hydroxyl group at the twelfth carbon position.

Uniqueness of 7-Hydroxydodecanoic Acid: this compound is unique due to its specific hydroxylation at the seventh carbon position, which imparts distinct chemical properties and reactivity compared to other hydroxy fatty acids. This unique structure makes it a valuable building block for the synthesis of specialized polymers and bioplastics .

Properties

IUPAC Name

7-hydroxydodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWKMHUFFKDAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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